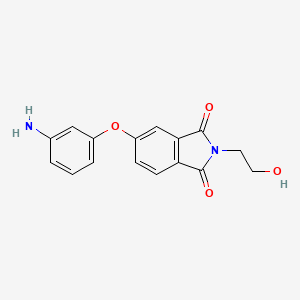

![molecular formula C20H19N5O B5546130 N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)

N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves chlorination and aminisation steps from related pyrimidine compounds. For example, a specific synthesis path reported involves the creation of a compound through chlorination and aminisation starting from a base pyrazolo[1,5-a]pyrimidine diol (Lu Jiu-fu et al., 2015). This suggests that similar methodologies could be applied for the synthesis of N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, adjusting reactants to fit the specific functional groups and structural requirements.

Molecular Structure Analysis

X-ray diffraction is commonly used to confirm the molecular structure of synthesized compounds. The molecular structure of related pyrazolo[1,5-a]pyrimidin derivatives has been established using element analysis, IR, 1H NMR, and X-ray diffraction, confirming their expected structural features and providing insights into their crystalline forms (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nitrosation, nitration, bromination, and methylation, leading to the formation of diverse functionalized compounds. These reactions are often site-specific and can be influenced by the presence of different substituents on the pyrimidine ring (H. Ochi et al., 1976).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline form, melting points, and solubility, can be determined through standard physical characterization techniques. Although specific physical properties of N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine are not mentioned, related compounds show varied physical properties based on their molecular structure and substituents.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and interaction with various chemical agents, are closely related to their molecular structure. These properties are essential for understanding their potential applications and reactivity patterns. For example, the introduction of specific substituents can significantly affect the compound's binding affinity and selectivity towards certain receptors, as seen in the case of adenosine receptor antagonists (L. Squarcialupi et al., 2013).

Scientific Research Applications

Antitumor and Antimicrobial Applications : Novel N-arylpyrazole-containing enaminones have been synthesized as key intermediates, leading to the creation of substituted pyridine derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. These compounds also exhibited antimicrobial activity, underscoring their potential in designing new antitumor and antimicrobial agents (S. Riyadh, 2011).

Neuroprotective Properties : The design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as new human A3 adenosine receptor antagonists has led to compounds that can counteract oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity. This highlights the compound's potential in developing treatments for neurodegenerative conditions (L. Squarcialupi et al., 2013).

Synthetic Pathways and Crystal Structure : The synthesis and crystal structure of related pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been detailed, providing insights into their molecular configurations and potential as scaffolds for further medicinal chemistry exploration. Such compounds have shown moderate anticancer activity, contributing to the understanding of structure-activity relationships (Lu Jiu-fu et al., 2015).

Antibacterial Pyrazolopyrimidine Derivatives : Research into the synthesis of pyrazolopyrimidine derivatives has revealed their significant antibacterial activity, highlighting their importance in addressing antibiotic resistance and developing new antimicrobial agents (A. Rahmouni et al., 2014).

Heterocyclic Compound Synthesis : Studies on the synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, have opened new avenues for the development of antimetabolites with potential antitrypanosomal activity. These findings are instrumental in exploring novel therapeutic agents for tropical diseases (Nadia A. Abdelriheem et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-26-14-18(16-9-5-6-11-21-16)24-20-13-17(15-7-3-2-4-8-15)23-19-10-12-22-25(19)20/h2-13,18,24H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTRKSIMNYAJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=N1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)

![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)